molecular formula C4H7NaO3 B1503792 Sodium 4-hydroxybutyrate-D6 CAS No. 362049-53-4

Sodium 4-hydroxybutyrate-D6

Cat. No. B1503792
M. Wt: 132.12 g/mol
InChI Key: XYGBKMMCQDZQOZ-LRDWTYOMSA-M
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Patent
US06057431

Procedure details

4.0 g (60%, 0.1 mol) of sodium hydride were washed in hexane and mixed with 30 ml of dry DMSO, and the resulting admixture was stirred at 60° C. on an oil bath for 1 hour under a nitrogen gas flow. The mixture was stirred at room temperature, and dry DMSO containing 12.6 g (0.1 mol) of sodium 4-hydroxybutyrate (100 ml) was added. After stirring at room temperature for 2 hours, the reaction solution was cooled on an ice bath, 0.2 mol of benzyl bromide was added, and the reaction was carried out at room temperature for 2 hours. After solidification, 0.5 L of ether was added, the admixture was filtered, the resulting residue was washed with ether (300 ml×3), and the filtrate was concentrated under vacuum. The resulting residue was mixed with 100 ml of methanol, 100 ml of 8% sodium hydroxide were added, and the admixture was stirred at 60° C. for 15 hours. After drying under vacuum, the resulting concentrated residue was washed with ether (200 ml×2), and the ether layer was extracted with 1 N sodium hydroxide (50 ml). All aqueous layers were combined, neutralized with concentrated hydrochloric acid (pH<4) and then extracted with ether (100 ml×5). The ether layer was extracted with 2 N sodium hydroxide (50 ml×3), all water layers were neutralized with concentrated hydrochloric acid (pH<4), and further extracted with ether. The resulting product was washed with an aqueous saturated sodium chloride solution, dried on magnesium sulphate, and then concentrated under vacuum. 9.42 g of 4-benzyloxybutyric acid was obtained as a pale yellow oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
12.6 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0.2 mol
Type
reactant
Reaction Step Four
Name
Quantity
0.5 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].CS(C)=O.[OH:7][CH2:8][CH2:9][CH2:10][C:11]([O-:13])=[O:12].[Na+].[CH2:15](Br)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CCCCCC.CCOCC>[CH2:15]([O:7][CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
12.6 g
Type
reactant
Smiles
CS(=O)C
Name
Quantity
100 mL
Type
reactant
Smiles
OCCCC(=O)[O-].[Na+]
Step Four
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Five
Name
Quantity
0.5 L
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the resulting admixture was stirred at 60° C. on an oil bath for 1 hour under a nitrogen gas flow
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled on an ice bath
WAIT
Type
WAIT
Details
the reaction was carried out at room temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the admixture was filtered
WASH
Type
WASH
Details
the resulting residue was washed with ether (300 ml×3)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum
ADDITION
Type
ADDITION
Details
The resulting residue was mixed with 100 ml of methanol, 100 ml of 8% sodium hydroxide
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
the admixture was stirred at 60° C. for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
After drying under vacuum
WASH
Type
WASH
Details
the resulting concentrated residue was washed with ether (200 ml×2)
EXTRACTION
Type
EXTRACTION
Details
the ether layer was extracted with 1 N sodium hydroxide (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (100 ml×5)
EXTRACTION
Type
EXTRACTION
Details
The ether layer was extracted with 2 N sodium hydroxide (50 ml×3)
EXTRACTION
Type
EXTRACTION
Details
further extracted with ether
WASH
Type
WASH
Details
The resulting product was washed with an aqueous saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.42 g
YIELD: PERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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